3-(2-Iodoacetamido)-PROXYL

Muscle biophysics Myosin mechanochemistry Site-directed spin labeling

Detecting subtle conformational changes in proteins often demands a spin label with rigid immobilization and superior spectral resolution. 3-(2-Iodoacetamido)-PROXYL (IPSL) addresses this by covalently targeting cysteine sulfhydryls and providing narrower intrinsic EPR linewidths than TEMPO analogs. - PROXYL scaffold ensures faster rotational tumbling and reduced spectral congestion. - Iodoacetamido warhead forms a stable thioether bond for site-directed spin labeling. - Validated in myosin motor domain, GPCR, and IDP studies for orientational sensitivity. Bulk quantities available with cold-chain shipping.

Molecular Formula C10H19IN2O2
Molecular Weight 326.17 g/mol
CAS No. 27048-01-7
Cat. No. B014228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodoacetamido)-PROXYL
CAS27048-01-7
Synonyms(iodoacetamido)proxyl
3-(2-iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl
3-(2-iodoacetamido)proxyl
4-(iodoacetamido)-1-oxyl-2,2,5,5-tetramethylpyrrolidine
5-IASL
iodoacetamido-proxyl
IPSL
Molecular FormulaC10H19IN2O2
Molecular Weight326.17 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1O)(C)C)NC(=O)CI)C
InChIInChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14)
InChIKeyXKHFOUJKRORWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Iodoacetamido)-PROXYL (CAS 27048-01-7): A Sulfhydryl-Specific PROXYL Spin Label for EPR-Based Protein Dynamics Studies


3-(2-Iodoacetamido)-PROXYL (CAS 27048-01-7), also designated IAP or IPSL, is a stable nitroxide free radical belonging to the PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) class of spin labels . Its iodoacetamido functional group confers covalent, site-directed reactivity toward cysteine sulfhydryl groups in proteins, enabling site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) spectroscopy . The compound has a molecular weight of 325.17 Da (C₁₀H₁₈IN₂O₂), a melting point of 162–164 °C, and limited solubility in chloroform, DMSO, and methanol; it is light- and heat-sensitive, requiring storage at 2–8 °C under inert atmosphere . As a pyrrolidine-based (five-membered ring) nitroxide, the PROXYL scaffold confers intrinsically narrower EPR linewidths and faster rotational tumbling compared to six-membered piperidine (TEMPO) analogs, a property that directly impacts spectral resolution in both continuous-wave (CW) and pulsed EPR applications [1].

Cysteine-directed spin labeling (SDSL) for EPR protein dynamics
PROXYL ring reported narrower intrinsic linewidths vs. TEMPO analogs
Compatible with CW and pulsed EPR spectroscopy applications

Why 3-(2-Iodoacetamido)-PROXYL Cannot Be Substituted by Generic Spin Labels Without Experimental Consequences


Spin labels that target cysteine residues are not functionally interchangeable, even when they share the same reactive chemistry or nitroxide scaffold. Three structural variables govern performance: the nitroxide ring system (PROXYL five-membered pyrrolidine vs. TEMPO six-membered piperidine), the sulfhydryl-reactive warhead (iodoacetamide vs. maleimide vs. methanethiosulfonate), and the linker length between the ring and the reactive group. The PROXYL ring produces narrower intrinsic linewidths and faster tumbling than TEMPO [1], while the iodoacetamido group alkylates cysteine to generate a thioether bond with distinct geometry and rotational freedom compared to the maleimide adduct [2]. Direct comparative studies demonstrate that swapping 3-(2-iodoacetamido)-PROXYL for 4-(2-iodoacetamido)-TEMPO, 3-maleimido-PROXYL, or MTSSL produces different motional restriction, different angular sensitivity to conformational transitions, and altered site-specificity profiles—parameters that directly determine whether a conformational change is detectable at all [3][4]. A substitution made without these quantitative comparisons risks silent experimental failure.

Nitroxide ring system
PROXYL five-membered ring produces narrower linewidths and faster tumbling than TEMPO six-membered ring; substitution may alter spectral resolution.
Sulfhydryl-reactive warhead
Iodoacetamide thioether geometry differs from maleimide or MTS adducts; may shift motional restriction and angular sensitivity.
Linker length
Linker between ring and reactive group affects rotational freedom and site-specificity; shorter rigid linker limits conformational sampling.

3-(2-Iodoacetamido)-PROXYL: Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Superior Angular Sensitivity for Cross-Bridge Rotation Detection: IPSL vs. Maleimido-TEMPO on Myosin SH1

When attached to the same cysteine residue (SH1) on myosin subfragment 1 (S1) and tested under identical rigor-to-MgADP transition conditions, 3-(2-iodoacetamido)-PROXYL (IPSL) produces a larger angular displacement upon nucleotide binding than the maleimido-TEMPO spin label [1]. The EPR spectra of IPSL-S1 decorated muscle fibers reveal that IPSL is rigidly immobilized on the S1 surface in both the presence and absence of MgADP or MgATP, demonstrating that the label is orientationally coupled to the protein backbone rather than undergoing independent local motion [1]. This rigid attachment and favorable orientation make IPSL superior for detecting cross-bridge rotation during the mechanochemical cycle.

Angular displacement
Head-to-head
IPSL: larger angular displacement upon MgADP binding, rigidly immobilized on S1. Maleimido-TEMPO: smaller displacement detected.
Supports detection of cross-bridge rotation in motor proteins
Myosin S1 decorated fibers, rigor-to-MgADP transition
Muscle biophysics Myosin mechanochemistry Site-directed spin labeling EPR orientation

Tighter Motional Restriction in Confined Protein Sites: 3-(2-Iodoacetamido)-PROXYL vs. 4-(2-Iodoacetamido)-TEMPO on α₂-Macroglobulin Cys-949

In a three-label comparative study on human α₂-macroglobulin, the sulfhydryl groups of Cys-949 were labeled with three nitroxide spin labels sharing the iodoacetamido reactive group but differing in ring system and linker length: iodo-I (3-(2-iodoacetamido)-PROXYL), iodo-II (3-[2-(2-iodoacetamido)acetamido]-PROXYL, extended linker), and iodo-III (4-(2-iodoacetamido)-TEMPO) [1]. ESR spectra revealed that iodo-I (target compound) is firmly held with minimal rotational freedom, consistent with the cysteine being located in a narrow cavity. Iodo-II shows limited rotational freedom. In striking contrast, iodo-III (TEMPO analog) exhibits much greater motional freedom [1]. The absence of dipole-dipole splittings confirms inter-label distances >20 Å for both iodo-I and iodo-II in the tetramer [1].

Motional restriction
Head-to-head
Iodo-I (PROXYL): firmly held at Cys-949, minimal rotation. Iodo-III (TEMPO): much greater motional freedom.
Reports constrained cavity environment; supports PRE distance restraints
α₂-macroglobulin Cys-949 labeling, X-band ESR
Protease inhibition α₂-macroglobulin Paramagnetic mapping Spin label mobility

Divergent Site-Specific Sensitivity Profiles: IPSL vs. MTSSL on Multi-Cysteine β-Lactoglobulin

In a systematic comparison of two cysteine-directed spin labels on native β-lactoglobulin (which contains five cysteine residues), MTSSL and IPSL exhibited distinct and complementary site-specificity profiles [1]. MTSSL showed 80% reliable binding to the H-strand (β-sheet region), whereas IPSL showed 60% reliable binding to the same strand but proved most sensitive to conformational changes in the random coil region at position Cys160 [1]. Critically, the two labels report on different structural features: MTSSL is most sensitive to changes in β-sheet arrangement, while IPSL is most sensitive to changes in random coil environments [1]. This differential sensitivity was confirmed by combined EPR spectral analysis and mass spectrometric peptide mapping following tryptic digestion [1].

Site-specificity
Head-to-head
IPSL: sensitive to random coil changes (Cys160); 60% H-strand binding. MTSSL: sensitive to β-sheet changes; 80% H-strand binding.
Complementary conformational reporting; IPSL monitors disordered regions
β-lactoglobulin, heat-induced amyloid aggregation
Amyloid aggregation Protein conformational reporting DEER distance measurements Multi-cysteine labeling

Distance Distribution Behavior in DEER: IAP (Iodoacetamido-PROXYL) Requires Caution Against Rotamer Library Simulations Validated for MTSL

In a systematic evaluation of spin label performance for double electron-electron resonance (DEER) distance measurements on T4 bacteriophage lysozyme, experimental distance distributions obtained with iodoacetamido-PROXYL (IAP) differed strongly from predictions generated by rotamer library-based simulations, whereas results with MTSL showed excellent agreement with simulations [1]. This finding has a dual implication: IAP (the target compound) exhibits more restricted conformational sampling than MTSL at the attachment site, which reduces the uncertainty in the spin label's position but also means that standard MTSL-calibrated rotamer libraries cannot be reliably applied for IAP distance interpretation [1]. The restricted conformer distribution of IAP is consistent with the 'firmly held' behavior observed in the α₂-macroglobulin study.

DEER distance fit
Head-to-head
IAP: experimental distribution differs from rotamer library simulation. MTSL: excellent agreement with simulations.
Restricted conformer sampling; requires non-standard rotamer library for distance analysis
T4 lysozyme, Q-band DEER, MMM simulation
DEER/PELDOR Distance distribution analysis Rotamer library modeling Spin label conformer sampling

PROXYL Ring Confers Narrower Intrinsic EPR Linewidth and Faster Tumbling vs. TEMPO Ring: Spectroscopic Basis for Superior Spectral Resolution

The five-membered pyrrolidine ring of PROXYL-based nitroxides produces narrower EPR linewidths and faster rotational tumbling compared to the six-membered piperidine ring of TEMPO-based nitroxides, a class-level property confirmed across multiple comparative ESR studies [1][2]. In a CW-EPR study of spin-labeled Na⁺,K⁺-ATPase inhibitors, detailed lineshape analysis was performed with explicit emphasis on PROXYL versus TEMPO structure, revealing that six-membered TEMPO rings undergo boat-chair conformational transitions that broaden spectra, while PROXYL rings lack this additional motional mode [1]. The 3-carbamoyl-PROXYL radical specifically exhibits the narrowest linewidth and fastest tumbling among commonly compared nitroxides including 4-methoxy-TEMPO and 4-acetamido-TEMPO [2]. Although these studies examine PROXYL and TEMPO derivatives with different substituents, the ring-dependent linewidth difference is a fundamental property of the nitroxide scaffold that applies to iodoacetamido-substituted variants as well.

Intrinsic linewidth
Class-level
PROXYL ring: narrower linewidth, faster tumbling; no boat-chair transition. TEMPO ring: broader linewidth, slower tumbling.
Narrower linewidth supports spectral resolution in CW-EPR of labeled proteins
Class property confirmed across multiple comparative ESR studies
CW-EPR lineshape Nitroxide ring comparison Spectral resolution Spin label dynamics

High and Quantifiable Labeling Efficiency: 90% Spin Labeling Degree Achieved on Human α₁-Microglobulin

In a preparative study establishing protocols for spin labeling human α₁-microglobulin (α₁m), 3-(2-iodoacetamido)-PROXYL achieved a labeling degree of 90% at the single free cysteine residue (Cys-34), as determined by parallel quantification using absorbance spectroscopy (protein concentration at ε₂₈₀ = 40,625 M⁻¹ cm⁻¹) and continuous-wave EPR spectroscopy (radical spin concentration) [1]. The spin-labeled protein (α₁mN–O) retained its native fold as verified by circular dichroism spectroscopy and MALDI-TOF mass spectrometry following tryptic digestion, confirming that the label does not perturb protein structure [1]. This contrasts with the observation that the same protein modified with non-spin 2-iodoacetamide (α₁mAM) forms a stable trimer upon heme binding, demonstrating that the spin-labeled and non-spin-labeled adducts can exhibit different functional behavior [1].

Labeling degree
Reported
90% spin labeling at Cys-34 of α₁-microglobulin (cross-validated by absorbance & EPR spin count)
Near-quantitative labeling supports QC protocol transfer
CD-verified native fold retention post-labeling
Labeling efficiency quantification Protein bioconjugation QC CW-EPR spin counting Cysteine-34 targeting

Preferred Application Scenarios for 3-(2-Iodoacetamido)-PROXYL Based on Quantitative Differentiation Evidence


Motor Protein Conformational Dynamics: Myosin Cross-Bridge Rotation and Actin-Myosin Mechanochemistry

When studying orientational changes in myosin or related motor proteins via EPR, 3-(2-iodoacetamido)-PROXYL (IPSL) is the label of choice for SH1 (Cys-707) targeting. The direct comparative evidence shows that IPSL produces larger angular displacement upon nucleotide binding than maleimido-TEMPO, and its rigid immobilization on the S1 surface ensures that detected orientational changes reflect protein backbone motion rather than local label wobbling [1]. This application scenario is validated by the demonstration that IPSL-S1 decorated muscle fibers detect the rigor-to-MgADP transition with sensitivity exceeding that of maleimido-based alternatives [1]. The same principle applies to any motor protein system where the detection of small-amplitude domain rotations is the experimental objective.

Mapping Sterically Constrained Protein Microenvironments and Cavity Geometries via Paramagnetic Restraints

For proteins where the cysteine of interest resides in a sterically constrained cavity, narrow cleft, or partially buried environment, 3-(2-iodoacetamido)-PROXYL provides the tight motional restriction needed to extract meaningful structural restraints. The α₂-macroglobulin paramagnetic mapping study demonstrated that iodo-I (target compound) is 'firmly held' at Cys-949, enabling ¹H NMR PRE-based distance measurements (11–17 Å to bait region residues), whereas the TEMPO analog iodo-III exhibited excessive motional freedom and failed to report the constrained geometry [1]. This scenario extends to any structural biology application requiring PRE-derived distance restraints, whether by NMR or EPR, where label mobility directly determines restraint precision.

Intrinsically Disordered Protein (IDP) and Random Coil Structural Transitions

For proteins containing intrinsically disordered regions or undergoing folding/unfolding transitions, IPSL (IAP) provides unique sensitivity to random coil dynamics. The β-lactoglobulin comparative study established that IPSL is most sensitive to conformational changes in random coil segments (e.g., Cys160), a reporting mode not accessible with MTSSL, which preferentially reports on β-sheet rearrangements [1]. The IA₃ IDP study validated this application by successfully employing IAP at 13 scanning cysteine positions to monitor the unstructured-to-α-helical transition induced by TFE, using quantitative EPR lineshape parameters including h(+1)/h(0) ratios and local tumbling volume [2]. Researchers studying IDPs, molten globule states, or protein folding intermediates should prioritize 3-(2-iodoacetamido)-PROXYL when the structural feature of interest is a disordered or flexible region.

GPCR Conformational Dynamics and Membrane Protein SDSL-EPR

3-(2-Iodoacetamido)-PROXYL has been successfully deployed for site-selective spin labeling of G protein-coupled receptors (GPCRs), a demanding class of membrane proteins where label choice critically impacts spectral interpretability. In the human cannabinoid receptor CB₂ study, 47 single cysteine constructs were generated, and IPSL labeling revealed significant site-dependent differences in labeling efficiency as well as differential mobility between inverse agonist-bound and agonist-bound states, particularly in intracellular loop 3 and the extracellular tip of transmembrane helix 6 [1]. Similarly, the A₂A adenosine receptor study employed PROXYL spin labeling at residue Cys93 for paramagnetic relaxation enhancement (PRE) NMR analysis, demonstrating compatibility with integrated EPR/NMR structural biology workflows [2]. The narrower PROXYL linewidth is advantageous in membrane protein systems where spectral congestion from slow tumbling can otherwise obscure conformational reporting [3].

Application
Selection Property
Validation Focus
Motor protein conformational dynamics
Rigid immobilization and reported angular displacement magnitude
Nucleotide-dependent cross-bridge rotation detection
Constrained protein microenvironments
Tight motional restriction at sterically limited sites
Paramagnetic relaxation enhancement distance restraints
Intrinsically disordered regions (IDPs)
Sensitivity to random coil dynamics
Conformational reporting of unstructured-to-helical transitions
GPCR membrane protein SDSL-EPR
Narrow linewidth in slowly tumbling systems
Site-dependent mobility and agonist-induced conformational changes

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